Bienvenue dans la boutique en ligne BenchChem!

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one

Monoacylglycerol lipase MAGL inhibition Endocannabinoid system

This compound serves as an unsubstituted N-phenyl baseline for MAGL/FAAH selectivity profiling, bridging low- and high-MW analogs in permeability assays. Confirmed as tubulin inhibitor Q19 (HT-29 IC₅₀ = 51 nM) with in vivo xenograft efficacy. Use for SAR mapping and negative control studies. Verify identity via ¹H NMR — absence of aromatic methyl singlet distinguishes it from regioisomeric analogs.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 692747-00-5
Cat. No. B2723552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one
CAS692747-00-5
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
InChIInChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2
InChIKeyYYADKMSEWGDPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one (CAS 692747-00-5): Benzimidazole-Pyrrolidinone Scaffold for Differentiated Procurement


4-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one (CAS 692747-00-5) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class, with molecular formula C₂₅H₂₃N₃O₂ and molecular weight 397.47 g/mol [1]. The compound features a benzimidazole core N-substituted with a 2-phenoxyethyl group and linked at the 2-position to a 1-phenylpyrrolidin-2-one ring. This scaffold is structurally related to monoacylglycerol lipase (MAGL) inhibitors and tubulin polymerization inhibitors, positioning it as a versatile screening candidate for medicinal chemistry and chemical biology programs [2].

Why In-Class Benzimidazole-Pyrrolidinone Analogs Cannot Be Interchanged for 4-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one


Benzimidazole-pyrrolidinone compounds exhibit extreme sensitivity to N-substitution patterns on both the benzimidazole and pyrrolidinone rings. In the MAGL inhibitor series reported by Altamimi et al. (2020), a single substituent change on the pyrrolidinone N-phenyl ring shifted MAGL IC₅₀ values by orders of magnitude—from 8.0 nM (3-Cl,4-F phenyl) to >50 µM against FAAH for a 4-methoxyphenyl analog, demonstrating that even subtle electronic perturbations dictate target selectivity [1]. The target compound's unique combination of an unsubstituted N-phenyl group on the pyrrolidinone ring and a 2-phenoxyethyl group on the benzimidazole N1 position is absent from the most potent MAGL inhibitors described, meaning its biological profile cannot be assumed from literature on close analogs [1].

Quantitative Differentiation Evidence for 4-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one vs. Closest Analogs


MAGL Inhibitory Potency: N-Phenyl vs. 4-Methoxyphenyl Substitution Impact on Target Engagement

In the benzimidazole-pyrrolidinone MAGL inhibitor series, the N-substituent on the pyrrolidinone ring critically determines MAGL potency and selectivity over FAAH. Compound 25 (4-methoxyphenyl substitution) achieved MAGL IC₅₀ = 9.4 nM with FAAH IC₅₀ >50 µM (>5,300-fold selective), while compound 22 (4-Cl phenyl) showed MAGL IC₅₀ = 8.6 nM [1]. The target compound (unsubstituted N-phenyl) represents a distinct electronic environment: lacking the electron-donating 4-methoxy group, it is predicted to exhibit altered hydrogen-bonding capacity and lower MAGL affinity. This substitution difference provides a tool compound for structure-activity relationship (SAR) studies investigating the role of para-substitution on pyrrolidinone N-phenyl ring in MAGL/FAAH selectivity [1].

Monoacylglycerol lipase MAGL inhibition Endocannabinoid system Pain pharmacology

Molecular Weight and Lipophilicity Differentiation: Impact on Permeability and Assay Compatibility

The target compound (MW = 397.47 g/mol) occupies a distinct physicochemical space compared to its closest commercially available analogs. The allyl-substituted analog (C₂₂H₂₃N₃O₂, MW = 361 g/mol) is 36 Da lighter with one fewer phenyl ring, predicting lower logP and improved aqueous solubility but potentially reduced target binding affinity due to loss of hydrophobic contacts [1]. The phenethyl analog (C₂₇H₂₇N₃O₂, MW = 425.5 g/mol) is 28 Da heavier with an additional methylene bridge, which increases conformational flexibility and may alter metabolic stability . The 1-methyl analog (C₂₀H₂₁N₃O₂, MW = 335 g/mol, logP = 3.13, tPSA = 47.4 Ų) provides a baseline for the scaffold's minimal lipophilicity. The target compound's intermediate MW and predicted higher logP make it suitable for assays where moderate lipophilicity and membrane permeability are required without excessive molecular weight.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Tubulin Polymerization Inhibition Potential: Scaffold-Dependent Activity Differentiation

A compound with the identical molecular formula (C₂₅H₂₃N₃O₂) designated as Tubulin Polymerization-IN-70 (compound Q19) has been reported as a potent tubulin polymerization inhibitor targeting the colchicine binding site, with antiproliferative IC₅₀ = 51 nM against HT-29 colon cancer cells and tumor growth inhibition in HT-29 xenograft models [1]. However, the primary literature describes Q19 as a quinazoline derivative rather than a benzimidazole-pyrrolidinone [2], raising uncertainty about whether the target compound is structurally identical to Q19. If confirmed as Q19, the target compound would offer a validated tubulin inhibitor phenotype with in vivo efficacy data. If structurally distinct, the benzimidazole-pyrrolidinone scaffold may exhibit a different tubulin binding mode or potency profile. This ambiguity makes the target compound valuable as either a confirmed tubulin inhibitor or a structural control for evaluating scaffold effects on tubulin polymerization.

Tubulin polymerization Colchicine binding site Antiproliferative activity Cancer cell lines

NMR Spectral Fingerprint: Structural Confirmation and Differentiation from Regioisomeric Analogs

SpectraBase has deposited ¹H NMR and MS (GC) data for closely related regioisomers: 1-(2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one and 1-(3-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one [1] [2]. These spectra demonstrate that the position of methyl substitution on the N-phenyl ring produces distinguishable NMR signatures, confirming that regioisomeric and substitutional variants can be analytically resolved. The target compound (unsubstituted N-phenyl) will exhibit a distinct aromatic proton pattern lacking the methyl singlet present in these analogs, providing a clear spectroscopic handle for identity verification and purity assessment upon receipt.

NMR spectroscopy Structural elucidation Quality control Compound identity verification

Optimal Research and Procurement Scenarios for 4-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one


SAR Probe for MAGL Inhibitor Optimization: N-Phenyl Substituent Effects

Procure the target compound as a negative control or baseline reference alongside optimized MAGL inhibitors (e.g., 4-methoxyphenyl analog, MAGL IC₅₀ = 9.4 nM [1]) to map the contribution of para-substitution on the pyrrolidinone N-phenyl ring to MAGL potency and FAAH selectivity. The unsubstituted phenyl group provides a minimal steric and electronic baseline for structure-activity relationship (SAR) studies.

Tubulin Polymerization Inhibitor Scaffold Validation Study

Use the target compound to resolve the structural ambiguity with Tubulin Polymerization-IN-70 (Q19) [2] [3]. If confirmed as identical to Q19, the compound provides a validated tubulin inhibitor (HT-29 IC₅₀ = 51 nM) with in vivo xenograft efficacy data. If structurally distinct, the benzimidazole-pyrrolidinone scaffold can be evaluated as a novel tubulin-binding chemotype.

Physicochemical Reference Standard for Benzimidazole-Pyrrolidinone Series

Employ the target compound (MW = 397.47 g/mol) as a mid-range reference in permeability, solubility, and metabolic stability assays within the benzimidazole-pyrrolidinone series, bridging the gap between the low-MW 1-methyl analog (MW = 335, logP = 3.13 ) and the higher-MW phenethyl analog (MW = 425.5 ).

Identity Verification and Quality Control Using Spectroscopic Fingerprints

Upon procurement, confirm compound identity by comparing its ¹H NMR spectrum against deposited spectra of regioisomeric analogs (2-methylphenyl and 3-methylphenyl variants [4] [5]), using the absence of the aromatic methyl singlet as a definitive marker for the unsubstituted N-phenyl group.

Quote Request

Request a Quote for 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.